2-(1-Methylaminoethyl)-1,4-benzodioxane
Overview
Description
The compound “2-(1-Methylaminoethyl)-1,4-benzodioxane” is an organic compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines4. However, the specific synthesis process for “2-(1-Methylaminoethyl)-1,4-benzodioxane” is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of “2-(1-Methylaminoethyl)-1,4-benzodioxane” is not explicitly provided in the searched resources. However, compounds with similar structures often contain a benzene ring with an amine group and an ether group567.Chemical Reactions Analysis
The specific chemical reactions involving “2-(1-Methylaminoethyl)-1,4-benzodioxane” are not detailed in the searched resources. However, similar compounds often participate in reactions involving their amine and ether functional groups589.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Methylaminoethyl)-1,4-benzodioxane” are not detailed in the searched resources. However, similar compounds often have properties typical of aromatic amines and ethers1011.Scientific Research Applications
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- Application : This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Method : The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
- Results : The study resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines respectively from α-bromoketones and 2-aminopyridine by controlling reaction conditions .
Safety And Hazards
The safety and hazards associated with “2-(1-Methylaminoethyl)-1,4-benzodioxane” are not specified in the searched resources. However, similar compounds can be harmful if swallowed, cause skin burns and eye damage, and may be harmful to aquatic life12.
Future Directions
The future directions for “2-(1-Methylaminoethyl)-1,4-benzodioxane” are not specified in the searched resources. The future directions would depend on the specific applications and research developments related to this compound13.
Please note that this analysis is based on the limited information available from the searched resources and may not fully represent the properties and characteristics of “2-(1-Methylaminoethyl)-1,4-benzodioxane”. For a more accurate and comprehensive analysis, further research and consultation with experts in the field would be necessary.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)11-7-13-9-5-3-4-6-10(9)14-11/h3-6,8,11-12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAHSCOJFWABEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985844 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylaminoethyl)-1,4-benzodioxane | |
CAS RN |
67011-31-8 | |
Record name | 1,4-Benzodioxan, 2-(1-methylaminoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067011318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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